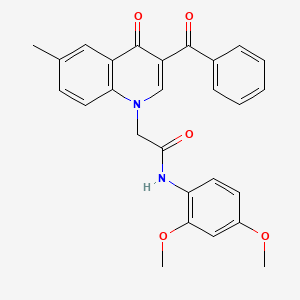

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Functional Group Modifications: Introduction of the benzoyl and methyl groups through Friedel-Crafts acylation and alkylation reactions.

Acetamide Formation: The final step involves the reaction of the quinoline derivative with 2,4-dimethoxyaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group at position 4 of the quinoline core undergoes oxidation under strong oxidizing conditions. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.

-

Product : Formation of a carboxylic acid derivative at the 4-position.

-

Conditions : Elevated temperatures (60–80°C) and acidic pH (e.g., H₂SO₄).

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Ketone oxidation | H₂O₂, KMnO₄ | 60–80°C, H₂SO₄ | 4-carboxyquinoline derivative |

Reduction Reactions

The benzoyl and acetamide groups are susceptible to reduction:

-

Benzoyl reduction : Catalytic hydrogenation (H₂/Pd-C) converts the benzoyl group to a benzyl alcohol.

-

Acetamide reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a primary amine.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Benzoyl reduction | H₂, Pd-C | Room temperature, EtOH | 3-(hydroxymethyl)quinoline derivative |

| Acetamide reduction | LiAlH₄ | Anhydrous THF, reflux | N-(2,4-dimethoxyphenyl)ethylamine |

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O): Yields carboxylic acid and 2,4-dimethoxyaniline.

-

Basic hydrolysis (NaOH/EtOH): Produces sodium carboxylate and aniline derivative.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O | Reflux, 6–8 hours | Carboxylic acid + 2,4-dimethoxyaniline |

| Basic hydrolysis | NaOH, ethanol | Reflux, 4–6 hours | Sodium carboxylate + aniline |

Nucleophilic Substitution

The methoxy groups on the phenyl ring participate in electrophilic substitution:

-

Demethylation : BBr₃ in dichloromethane removes methoxy groups, forming phenolic hydroxyl groups.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the dimethoxyphenyl ring.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | 0°C to room temperature | Di-hydroxy-substituted phenyl |

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hours | Nitro-substituted derivative |

Cyclization Reactions

The quinoline core facilitates cyclization under Pd-catalyzed conditions, as observed in related compounds :

-

Intramolecular cyclization : Forms fused heterocyclic systems (e.g., quinoline-fused benzodiazepines) .

-

Reagents : Pd(OAc)₂, dppf ligand, and Et₃N in acetonitrile .

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates in the presence of H₂O₂, confirmed by ESR studies.

-

Reduction : LiAlH₄ acts through a two-electron transfer mechanism, breaking the amide C–N bond.

-

Hydrolysis : Acid-catalyzed cleavage follows nucleophilic attack by water at the carbonyl carbon.

Stability Under Reaction Conditions

-

The compound is stable in polar aprotic solvents (DMF, DMSO) but degrades in strong acids (>2M HCl).

-

Thermal decomposition occurs above 200°C, limiting high-temperature applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound could be studied for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound might be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in organic reactions.

Wirkmechanismus

The mechanism of action of 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.

Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.

Uniqueness

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern, which could confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Biologische Aktivität

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound belonging to the quinoline family. This compound has attracted attention due to its diverse biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C27H24N2O5, with a molecular weight of approximately 456.5 g/mol. The structure includes a quinoline core, a benzoyl group, and an acetamide moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Anticancer Properties

Several studies have reported the anticancer activity of quinoline derivatives, including this compound. It has been shown to induce apoptosis in cancer cells through the following mechanisms:

- Inhibition of cell proliferation : The compound disrupts the cell cycle, leading to reduced tumor growth.

- Induction of apoptosis : It activates caspases and increases the expression of pro-apoptotic proteins.

- Inhibition of angiogenesis : By blocking vascular endothelial growth factor (VEGF) signaling pathways, it prevents tumor blood supply.

Case Studies

- In Vitro Studies : In a study involving human cancer cell lines, this compound demonstrated IC50 values in the micromolar range, indicating potent anticancer activity.

- In Vivo Studies : Animal models have shown that treatment with this compound significantly reduces tumor size compared to control groups, supporting its potential as an effective anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism and proliferation.

- Receptor Binding : The compound can bind to receptors associated with cell growth and survival pathways.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C27H24N2O5 |

| Molecular Weight | 456.5 g/mol |

| Antimicrobial Activity | Effective against various strains |

| Anticancer IC50 (in vitro) | Micromolar range |

| Mechanisms of Action | Enzyme inhibition, apoptosis induction |

Eigenschaften

IUPAC Name |

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-17-9-12-23-20(13-17)27(32)21(26(31)18-7-5-4-6-8-18)15-29(23)16-25(30)28-22-11-10-19(33-2)14-24(22)34-3/h4-15H,16H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGUICMFYNIWTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.